molecular formula C6H4BrCl2N B064490 4-Bromo-3,5-dichloroaniline CAS No. 1940-29-0

4-Bromo-3,5-dichloroaniline

Cat. No.: B064490
CAS No.: 1940-29-0
M. Wt: 240.91 g/mol
InChI Key: QOPGULWHAXFEIP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichloroaniline (CAS: 1940-29-0) is a halogenated aniline derivative with the molecular formula C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol . It is a purple crystalline solid (as synthesized in urea-based pharmaceutical intermediates) and is primarily used in research settings, particularly in medicinal chemistry for synthesizing adjuvants that enhance antibiotic efficacy against resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the following steps :

    Bromination: 2,4-Dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

    Diazotization and Reduction: The reaction mixture is cooled, and an aqueous solution of sodium nitrite is added. The temperature is then gradually increased to boiling, leading to the formation of 3,5-dichlorobromobenzene.

    Ammonolysis: Ammonia water and a catalyst are added to the 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours, yielding 3,5-dichloroaniline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or iron powder in the presence of hydrochloric acid.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aminobenzenes.

Scientific Research Applications

Chemical Synthesis

4-Bromo-3,5-dichloroaniline serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for further functionalization, making it valuable in the production of:

  • Pharmaceuticals : Used in the synthesis of drugs targeting various diseases.
  • Agrochemicals : Acts as a precursor for herbicides and pesticides.
  • Dyes and Pigments : Employed in creating colorants for textiles and inks.

Table 1: Applications in Chemical Synthesis

Application TypeExamples
PharmaceuticalsAntimicrobial agents
AgrochemicalsHerbicides, fungicides
DyesTextile dyes

Research indicates that this compound exhibits notable biological activity. It has been studied for its antimicrobial and antifungal properties, making it a candidate for therapeutic applications.

Case Study Insights

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and other pathogens .

Activity TypeMIC Values (µg/mL)Tested Organisms
Antimicrobial1 - 4Staphylococcus aureus
AntifungalNot specifiedVarious fungal strains

Industrial Applications

In addition to its role in research, this compound is utilized in various industrial processes:

  • Production of Specialty Chemicals : Used in synthesizing high-performance materials.
  • Environmental Science : Studied for its potential effects on ecosystems and as a marker for pollution.

Regulatory and Safety Considerations

Due to its chemical properties, this compound is subject to regulatory scrutiny. Safety data sheets emphasize the importance of handling this compound with care due to potential toxicity.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The bromine and chlorine substituents influence its reactivity and binding affinity to various biological molecules .

Comparison with Similar Compounds

Key Properties:

  • Solubility : Soluble in DMSO (10 mM stock solution recommended) .
  • Storage : Stable at room temperature (RT) when protected from light; long-term storage at -80°C (6 months) or -20°C (1 month) .
  • Spectral Data :
    • ¹H NMR (DMSO-d₆): δ 12.85 (s, 1H), 10.24 (s, 1H), 7.78–7.26 (m, aromatic protons) .
    • HRMS (ESI) : Calculated [M+H]⁺: 418.1849; Found: 418.1833 .

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Features

The table below compares 4-bromo-3,5-dichloroaniline with analogs differing in halogenation, substituent position, or functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
This compound Br (4), Cl (3,5), NH₂ (1) C₆H₄BrCl₂N 240.91 Antibiotic adjuvants
4-Bromo-3-chloroaniline Br (4), Cl (3), NH₂ (1) C₆H₅BrClN 205.47 Intermediate in agrochemical synthesis
3,5-Dibromoaniline Br (3,5), NH₂ (1) C₆H₅Br₂N 250.92 Cross-coupling reactions
4-Bromo-3,5-difluoroaniline Br (4), F (3,5), NH₂ (1) C₆H₃BrF₂N 221.99 Maleimide synthesis for polymers
4-Bromo-3,5-dinitroaniline Br (4), NO₂ (3,5), NH₂ (1) C₆H₄BrN₃O₄ 260.02 Explosives/dyes precursor
4-Bromo-3,5-dimethylanisole Br (4), CH₃ (3,5), OMe (1) C₉H₁₁BrO 215.09 Organic electronic materials

Reactivity and Functional Differences

  • Halogen Effects :

    • Bromine and chlorine are electron-withdrawing groups (EWGs), directing electrophilic substitution to the para position. Fluorine (smaller, less EWG) in 4-bromo-3,5-difluoroaniline increases solubility and alters reaction kinetics .
    • Nitro groups in 4-bromo-3,5-dinitroaniline strongly deactivate the aromatic ring, making it suitable for high-energy material synthesis .
  • Synthetic Utility :

    • The target compound is used in urea formation (e.g., compound 12k in adjuvant synthesis) via reaction with aniline derivatives .
    • 4-Bromo-3,5-difluoroaniline reacts with maleic anhydride to form N-substituted maleimides, critical in polymer chemistry .

Physicochemical Properties

  • Solubility : this compound requires DMSO for solubility, while methyl- or methoxy-substituted analogs (e.g., 4-bromo-3,5-dimethylanisole) are more lipophilic .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 4-bromo-3,5-dinitroaniline) exhibit higher melting points (~207°C) due to strong intermolecular interactions .

Commercial Availability and Handling

  • This compound is listed as discontinued by CymitQuimica but available from GLPBIO (purity >98%) for research use .
  • Analogs like 4-bromo-3-chloroaniline are commercially available (e.g., TCI Chemicals) for custom synthesis .

Biological Activity

4-Bromo-3,5-dichloroaniline (C6H4BrCl2N) is a halogenated aromatic amine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which significantly influences its chemical behavior and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

  • Molecular Formula : C6H4BrCl2N
  • Molecular Weight : Approximately 228.96 g/mol
  • CAS Number : 1940-29-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15.62 µg/mL31.25 µg/mL
Escherichia coli31.25 µg/mL62.50 µg/mL
Candida albicans62.50 µg/mL125.00 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-710.5
A54915.2

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs.
  • Cell Signaling Pathways : Research suggests that it may modulate various signaling pathways involved in cell growth and apoptosis, particularly through interactions with nuclear receptors such as PPARγ .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various halogenated anilines, including this compound. The results demonstrated its effectiveness against resistant bacterial strains, highlighting its potential use in clinical settings.
  • Cancer Cell Line Assessment : In a study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways . This suggests its potential role as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3,5-dichloroaniline, and what factors influence yield?

Methodological Answer: The synthesis typically involves bromination of 3,5-dichloroaniline or halogen-exchange reactions. A common approach uses brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C). Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity . Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 substrate-to-bromine agent). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

  • GC-MS : Confirm molecular weight (240.91 g/mol) and detect impurities using electron ionization (EI) at 70 eV .
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.2 ppm for NH₂-substituted benzene) and bromine/chlorine-induced deshielding .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) to assess purity (>98%) .
    Cross-validate with elemental analysis (C, H, N, Br, Cl) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated aniline derivatives?

Methodological Answer: Contradictions often arise from isomer formation or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. chlorine orientation) .
    For HPLC retention time discrepancies, standardize mobile phase pH and column temperature .

Q. What is the role of substituent electronic effects in the reactivity of this compound?

Methodological Answer: The electron-withdrawing bromine and chlorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to NH₂. Reactivity can be quantified via Hammett constants (σₚ for Br: +0.23, Cl: +0.47), predicting reduced nucleophilicity compared to unsubstituted aniline. Kinetic studies (e.g., monitoring azo coupling rates under varying pH) reveal steric hindrance from the 3,5-dichloro groups limits accessibility for bulky electrophiles .

Q. How can researchers design experiments to address competing reaction pathways in derivative synthesis?

Methodological Answer: To mitigate side reactions (e.g., dehalogenation or dimerization):

  • In situ Monitoring : Use FTIR to track intermediate formation (e.g., C-Br stretch at 550–600 cm⁻¹) .
  • Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict activation energies for bromine displacement vs. ring substitution .
  • Parallel Synthesis : Screen reaction conditions (solvent, catalyst, temperature) in microfluidic reactors to identify optimal pathways .

Q. What methodologies are effective for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing degradation products via LC-MS/MS. Major pathways include debromination (m/z shift from 240.91 to 160.0) and hydroxyl radical attack .
  • Microbial Degradation : Use soil slurry assays (Pseudomonas spp.) with GC-ECD to monitor dehalogenation over 14 days .
  • QSPR Models : Corporate logP (2.8) and H-bond donor counts (1) to predict biodegradation half-lives .

Properties

IUPAC Name

4-bromo-3,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGULWHAXFEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-29-0
Record name 4-Bromo-3,5-dichlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dinitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

3,5-Dichloroaniline (10 g, 61.7 mmol) in acetonitrile (100 mL) was taken in a 3-necked flask fitted with a thermometer, condenser and a dropping funnel containing N-bromosuccinimide (10.99 g, 61.7 mmol) in acetonitrile (30 mL). N-bromosuccinimide solution was added slowly to the 3,5-dichloroaniline solution in the flask at 0° C. by maintaining the internal temperature below 5° C. After the addition of NBS, the reaction mixture was warmed to RT and stirred for further 3 h. After the completion of the reaction as evidenced by LC-MS, the mixture was diluted with 10% aq. NaHSO3 (150 mL). The solution was stirred for 15 min and evaporated to ⅓ of the total volume of the solvents. The resultant mixture was then diluted with water and extracted with ethyl acetate. The organic solvent was dried, evaporated and purified by CombiFlash to give pure 4-bromo-3,5-dichloroaniline. Yield 13.6 g. 1H NMR (400 MHz; d6-DMSO): δ 5.82 (bs, 2H), 6.75 (s, 2H).
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Synthesis routes and methods II

Procedure details

202 g of N-(4-bromo-3,5-dichlorophenyl)acetamide and 220 g of sodium hydroxide (as an aqueous 50% solution) in 670 ml of ethylene glycol are stirred for 5 hours at 120° C. and then for 12 hours at room temperature. 3000 ml of water are added, the mixture is filtered, the organic phase is dried over magnesium sulphate and the solvents are evaporated off under reduced pressure. The residue obtained is crystallized from cyclohexane; m.p.=132° C.
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N-(4-bromo-3,5-dichlorophenyl)acetamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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